Paroxetine Hydrochloride

Description

Historical Context of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in Psychiatric Treatment

The landscape of psychiatric treatment was revolutionized with the advent of selective serotonin reuptake inhibitors (SSRIs). Before their introduction in the 1980s, the primary pharmacological options were monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs). wikipedia.orgbritannica.com These earlier classes of drugs, discovered in the 1950s, were limited by their non-selective action, which led to a broad range of undesirable side effects and potential for toxicity. wikipedia.orgnih.gov The development of SSRIs marked a significant leap forward, as they were the first rationally designed class of psychotropic medications. wikipedia.org SSRIs offered comparable efficacy to their predecessors but with a much more favorable side-effect profile due to their specific action on the serotonin system. britannica.comnih.gov This improved tolerability led to better patient adherence and wider clinical application. nih.gov The introduction of fluoxetine (B1211875) in 1988 heralded the era of SSRIs, which quickly became the most widely prescribed antidepressants in many countries. nih.govwikipedia.orgmayoclinic.org

Significance of Paroxetine (B1678475) Hydrochloride as a Potent Serotonin Reuptake Inhibitor

Paroxetine hydrochloride stands out within the SSRI class due to its high potency and selectivity in inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT). drugbank.comnih.govwikipedia.org Its primary mechanism of action is the blockade of the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. patsnap.comnih.gov By inhibiting SERT, paroxetine increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. patsnap.com

In vitro studies have consistently demonstrated that paroxetine is one of the most potent inhibitors of serotonin reuptake among the SSRIs, with a higher affinity for SERT than many other drugs in its class. drugbank.comdrugbank.com This potent inhibition of the serotonin transporter is believed to be the primary basis for its therapeutic effects in treating a range of conditions including major depressive disorder, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). drugbank.compatsnap.comnih.gov

Evolution of Research on this compound: From Discovery to Contemporary Studies

The journey of this compound began with its discovery in 1975, followed by its patent in the United States in 1977. imrpress.com It was first marketed in Sweden in 1991 and received FDA approval in the early 1990s. drugbank.comimrpress.com Early research focused on establishing its efficacy and safety profile compared to older antidepressants and placebo. Numerous clinical trials in the late 1980s and early 1990s demonstrated its effectiveness in treating major depressive disorder. fda.govnih.gov

Subsequent research expanded to investigate its utility in other psychiatric conditions. Studies established its efficacy in the treatment of panic disorder, obsessive-compulsive disorder, and social anxiety disorder. nih.govmedcentral.com More contemporary research has delved into the molecular mechanisms of its action, including its interaction with the serotonin transporter at a structural level. elifesciences.org Recent studies have also explored its potential off-label uses and have continued to investigate its long-term effects and interactions with other medications, particularly its potent inhibition of the CYP2D6 enzyme. mdpi.comnih.gov

Overview of Research Domains Investigating this compound

Research on this compound spans a wide array of scientific and clinical domains. Key areas of investigation include:

Neuropharmacology: Studies in this area focus on the drug's mechanism of action, its effects on neurotransmitter systems, and its interaction with various receptors in the brain. nih.govmdpi.com

Clinical Psychiatry: A vast body of research has evaluated the efficacy and effectiveness of paroxetine in treating a multitude of psychiatric disorders, including major depressive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. nih.govfda.govmedcentral.com

Pharmacokinetics and Metabolism: This research domain investigates how the body absorbs, distributes, metabolizes, and excretes paroxetine. A significant focus has been on its metabolism via the cytochrome P450 2D6 (CYP2D6) enzyme, of which it is both a substrate and a potent inhibitor. nih.govmdpi.com

Molecular Biology and Structural Biology: Advanced studies have aimed to understand the precise molecular interactions between paroxetine and the serotonin transporter (SERT), providing insights into its high binding affinity. elifesciences.org

Pharmaceutics: Research in this field has focused on developing different formulations of this compound, such as controlled-release tablets, to improve its therapeutic profile and reduce side effects. nih.govresearchgate.netijpsjournal.com

Special Populations: Studies have also investigated the use and effects of paroxetine in specific populations, such as the elderly and individuals with comorbid conditions. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

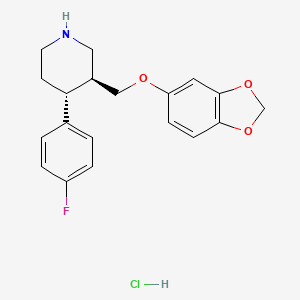

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELRVIPPMNMYGS-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61869-08-7 (Parent) | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50228914 | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78246-49-8, 130855-16-2, 110429-35-1 | |

| Record name | Paroxetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78246-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078246498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Paroxetine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride (1:1), (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I3T11UD2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXETINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V22ESA4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Paroxetine Hydrochloride

Primary Target: Serotonin (B10506) Transporter (SERT) Inhibition

The principal pharmacological target of paroxetine (B1678475) is the serotonin transporter (SERT), an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. nih.govscilit.com By blocking this transporter, paroxetine effectively increases the concentration and duration of serotonin in the synapse, thereby enhancing its action on postsynaptic receptors. patsnap.comnih.gov

Paroxetine binds to the central site of the SERT protein, which is a member of the solute carrier 6 (SLC6) family of transporters. nih.gov This binding action competitively inhibits the reabsorption of serotonin from the synaptic space. patsnap.comnih.gov The consequence of this blockade is an acute increase in the extracellular levels of serotonin, potentiating serotonergic neurotransmission. patsnap.comdrugbank.com This heightened activity is believed to contribute to the normalization of mood and emotional regulation. patsnap.com Over time, this sustained increase in synaptic serotonin is thought to induce adaptive changes, such as the downregulation of postsynaptic serotonin receptors, which may be linked to its therapeutic effects. nih.gov

Among the class of SSRIs, paroxetine is distinguished by its particularly high potency and binding affinity for the serotonin transporter. nih.govnih.gov It has been demonstrated to be a more potent inhibitor of serotonin reuptake than other SSRIs such as fluoxetine (B1211875), citalopram (B1669093), and fluvoxamine. drugbank.comresearchgate.net Binding studies have quantified this high affinity, with one study reporting a binding affinity (Ki) for SERT of approximately 70.2 ± 0.6 pM. nih.govbiorxiv.org This potent affinity for SERT is significantly greater than its affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), establishing its high selectivity for the serotonin system. nih.gov Antidepressants, in general, are 300 to 3500 times more selective for SERT over NET. nih.gov

| Transporter | Binding Affinity (Ki) |

|---|---|

| Serotonin Transporter (SERT) | ~70.2 pM |

| Norepinephrine Transporter (NET) | ~40 nM |

| Dopamine Transporter (DAT) | ~490 nM |

In addition to its primary action at the central binding site, there is evidence that paroxetine can also function as an allosteric modulator of SERT. nih.govnih.gov This means it can bind to a secondary, or allosteric, site on the transporter protein, which is distinct from the primary serotonin binding site. oup.comichgcp.net This interaction at the allosteric site can modulate the binding of other molecules, including serotonin itself, at the primary (orthosteric) site. oup.comichgcp.net While this allosteric effect has been documented, it is considered to be less pronounced than that observed with other SSRIs like escitalopram (B1671245). nih.govoup.com The allosteric activity of paroxetine may contribute to the complexity of its pharmacological profile. researchgate.net

Interaction with Other Neurotransmitter Systems and Receptors

While highly selective for SERT, paroxetine is not entirely devoid of effects on other neurotransmitter systems. Its interactions, however, are generally weak and become more apparent at higher concentrations. nih.govpsychopharmacologyinstitute.com

Paroxetine exhibits a weak inhibitory effect on the norepinephrine transporter (NET). nih.govnih.gov In vitro studies have established its affinity for NET, although it is substantially lower than its affinity for SERT. clinpgx.org However, in vivo studies suggest that at higher clinical doses, paroxetine can inhibit NET to a degree that may be clinically relevant. psychiatryonline.orgpsychiatryonline.org Research has shown that paroxetine can act as a dual serotonin/norepinephrine reuptake inhibitor, particularly at serum concentrations exceeding 100 ng/ml. psychiatryonline.orgpsychiatryonline.orgnih.gov One study found that at an average serum concentration of 100 ng/ml, paroxetine inhibited norepinephrine uptake by 27%, and this inhibition increased to 43% at 200 ng/ml. psychiatryonline.orgnih.gov

| Average Serum Concentration | NET Inhibition |

|---|---|

| 100 ng/ml | 27% |

| 200 ng/ml | 43% |

Paroxetine's affinity for the dopamine transporter (DAT) is considered minor and clinically insignificant under most circumstances. nih.govdrugbank.com In vitro binding studies have confirmed this weak effect on dopamine neuronal reuptake. nih.gov The selectivity of paroxetine for SERT over DAT is substantial, ensuring that its primary pharmacological effects are mediated through the serotonin system with minimal direct impact on dopaminergic pathways. nih.govresearchgate.net

Affinity for Muscarinic, Adrenergic (Alpha1, Alpha2, Beta), Dopaminergic (D2), Serotonergic (5-HT1, 5-HT2), and Histaminergic (H1) Receptors

Paroxetine hydrochloride exhibits a high degree of selectivity for the serotonin transporter (SERT), with markedly low affinity for a range of other neurotransmitter receptors. drugbank.comfda.govfda.gov In vitro radioligand binding studies have consistently demonstrated that paroxetine has clinically insignificant affinity for several receptor types, including muscarinic cholinergic, alpha1-, alpha2-, and beta-adrenergic, dopamine D2, serotonin 5-HT1 and 5-HT2, and histamine (B1213489) H1 receptors. fda.govfda.govmedex.com.bd This low affinity for these other receptors is a key factor in its pharmacological profile. fda.govfda.gov While some studies indicate a weak affinity for muscarinic receptors, it is considerably less potent in this regard compared to older tricyclic antidepressants. nih.govselleckchem.com The minimal interaction with these other receptor systems contributes to a more targeted mechanism of action. fda.gov

| Receptor | Affinity |

|---|---|

| Muscarinic | Low/Weak drugbank.comnih.govselleckchem.com |

| Alpha1-Adrenergic | Insignificant/Little fda.govfda.govmedex.com.bd |

| Alpha2-Adrenergic | Insignificant/Little fda.govfda.govmedex.com.bd |

| Beta-Adrenergic | Insignificant/Little fda.govfda.govmedex.com.bd |

| Dopamine D2 | Insignificant/Little fda.govfda.govmedex.com.bd |

| Serotonin 5-HT1 | Insignificant/Little fda.govfda.govmedex.com.bd |

| Serotonin 5-HT2 | Insignificant/Little fda.govfda.govmedex.com.bd |

| Histamine H1 | Insignificant/Little fda.govfda.govmedex.com.bd |

Serotonin 5-HT3 Receptor Stimulation and Dopamine Release

The administration of paroxetine leads to an increase in extracellular levels of serotonin (5-HT) in the brain. nih.govresearchgate.net This elevated synaptic serotonin can subsequently stimulate various serotonin receptor subtypes, including the 5-HT3 receptor. nih.govresearchgate.net Research in animal models has shown that paroxetine-induced increases in extracellular 5-HT in the medial prefrontal cortex lead to the stimulation of 5-HT3 receptors. nih.gov This stimulation, in turn, promotes the release of dopamine in the same brain region. nih.govresearchgate.net The increase in dopamine concentration appears to be a downstream effect of the primary action of paroxetine on serotonin reuptake and subsequent 5-HT3 receptor activation. nih.gov Studies have shown that blocking 5-HT3 receptors with an antagonist can inhibit the paroxetine-induced increase in dopamine, without affecting the increase in serotonin. nih.gov

Neurobiological Adaptations Induced by Chronic this compound Administration

Prolonged administration of this compound induces several adaptive changes in the brain's neurobiology.

Downregulation of Serotonergic Receptors

A key neurobiological adaptation to chronic treatment with selective serotonin reuptake inhibitors (SSRIs) like paroxetine is the downregulation of certain serotonergic receptors. nih.gov The initial increase in synaptic serotonin caused by paroxetine is thought to lead to a gradual desensitization and reduction in the number of presynaptic 5-HT1A autoreceptors. drugbank.commdpi.com This downregulation of inhibitory autoreceptors is a crucial step that is believed to contribute to the therapeutic effects of the medication, as it allows for enhanced serotonin release and neurotransmission over time. nih.govmdpi.com

Impact on Neurogenesis and Hippocampal Volume

Long-term treatment with paroxetine has been associated with changes in hippocampal structure and function. Studies in patients with posttraumatic stress disorder have shown that extended treatment with paroxetine can lead to an increase in hippocampal volume, with one study reporting a 4.6% increase. nih.govnih.gov This increase in volume was also associated with improvements in verbal declarative memory. nih.govnih.gov Preclinical evidence suggests that SSRIs, including paroxetine, can promote neurogenesis, which is the formation of new neurons. nih.govsigmaaldrich.com Paroxetine has been shown to not only encourage the proliferation of neural stem cells derived from the hippocampus but also to promote their differentiation into neurons. sigmaaldrich.com This effect on neurogenesis may counteract the hippocampal atrophy that can be associated with stress-related conditions. nih.gov

Modulation of Neurotrophic Factors (NGF, NT-4, BDNF)

Paroxetine administration has been shown to modulate the levels of several neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons. One study found that treatment with paroxetine can effectively increase the levels of Nerve Growth Factor (NGF), Neurotrophin-4 (NT-4), and Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.net In particular, BDNF has been a significant focus of research. nih.govsop.org.twaustinpublishinggroup.com In vitro studies using a human glioblastoma-astrocytoma cell line demonstrated that paroxetine can rapidly increase the expression of BDNF mRNA and the synthesis of BDNF protein. nih.gov This upregulation of BDNF is considered a crucial factor in the therapeutic mechanisms of antidepressants. nih.govsop.org.tw

Enzymatic Inhibition Profile

This compound is a potent inhibitor of the cytochrome P450 isoenzyme CYP2D6. nih.govclinpgx.orgclinpgx.org This enzyme is responsible for the metabolism of numerous drugs. nih.gov Paroxetine's inhibition of CYP2D6 is significant and can lead to clinically relevant drug-drug interactions. nih.gov The mechanism of inhibition is described as mechanism-based, meaning that paroxetine is converted by CYP2D6 into a metabolite that then forms a tight, yet reversible, complex with the enzyme, effectively inactivating it. nih.govsemanticscholar.orgresearchgate.net This inactivation is demonstrated by a time-dependent inhibition and a significant reduction in the IC50 value after preincubation with human liver microsomes. semanticscholar.orgresearchgate.net

| Enzyme | Effect | Mechanism |

|---|---|---|

| CYP2D6 | Potent Inhibitor nih.govclinpgx.orgclinpgx.org | Mechanism-based inhibition; formation of a metabolite intermediate complex nih.govsemanticscholar.orgresearchgate.net |

Potent Inhibition of CYP2D6

Paroxetine is a potent inhibitor of the cytochrome P450 isoenzyme CYP2D6. psychopharmacologyinstitute.comnih.gov This inhibition is not merely competitive but is characterized as mechanism-based, meaning paroxetine irreversibly inactivates the enzyme after being metabolized to a reactive intermediate. researchgate.netsemanticscholar.org This inactivation occurs through the formation of a metabolite intermediate complex, a pattern consistent with the metabolism of the methylenedioxy substituent in the paroxetine molecule. researchgate.netsemanticscholar.org

The potent inhibitory effect of paroxetine on CYP2D6 is demonstrated by its high inhibitory binding constant. nih.gov Preincubation of paroxetine with human liver microsomes has been shown to cause a significant, approximately 8-fold reduction in the IC50 value, from 2.54 µM to 0.34 µM. researchgate.netsemanticscholar.org This time-dependent inhibition is a hallmark of mechanism-based inactivation. researchgate.net In vitro studies have determined the kinetic parameters of this interaction, with an apparent inactivator concentration required for half-maximal inactivation (KI) of 4.85 µM and a maximal rate constant of inactivation (kINACT) of 0.17 min-1. researchgate.netsemanticscholar.org Another study reported an unbound KI of 0.315 µM and a kinact of 0.17 min-1. nih.gov

A significant consequence of this potent CYP2D6 inhibition is the alteration of paroxetine's own pharmacokinetics. clinpgx.org By inhibiting its primary metabolic pathway, paroxetine exhibits nonlinear pharmacokinetics, where higher doses can lead to disproportionately greater plasma concentrations as the enzyme becomes saturated. psychopharmacologyinstitute.comclinpgx.orgfda.gov This auto-inhibition can lead to a significant decrease in clearance under steady-state conditions. researchgate.net In fact, the accumulation of paroxetine can be 5 to 6 times greater than what would be expected from single-dose kinetics. nih.gov This can also lead to a phenomenon known as phenoconversion, where an individual with a genotype of a normal metabolizer for CYP2D6 may phenotypically behave as a poor metabolizer after prolonged treatment with paroxetine. clinpgx.orgfrontiersin.org

The clinical implications of this potent CYP2D6 inhibition extend to significant drug-drug interactions. Paroxetine can markedly increase the plasma concentrations of co-administered drugs that are substrates of CYP2D6. nih.govdroracle.ai For instance, co-administration of paroxetine has been shown to increase the steady-state plasma concentrations (Css,max) of atomoxetine by approximately 3.5-fold and the area under the curve (AUC0-12) by about 6.5-fold. nih.gov Similarly, it can lead to a 2- to 5-fold increase in the Cmax and AUC of desipramine, respectively. droracle.ai

| Parameter | Value | Reference |

|---|---|---|

| IC50 (without preincubation) | 2.54 µM | researchgate.netsemanticscholar.org |

| IC50 (with preincubation) | 0.34 µM | researchgate.netsemanticscholar.org |

| Apparent KI | 4.85 µM | researchgate.netsemanticscholar.org |

| Unbound KI | 0.315 µM | nih.gov |

| kINACT | 0.17 min-1 | researchgate.netsemanticscholar.orgnih.gov |

Contribution of CYP3A4 and other Cytochrome P450 Enzymes to Metabolism

While CYP2D6 is the primary enzyme responsible for the metabolism of paroxetine, other cytochrome P450 enzymes also contribute, particularly when CYP2D6 activity is saturated or genetically deficient. clinpgx.orgclinpgx.org The initial step in paroxetine metabolism is the demethylenation of its methylenedioxy phenyl group. clinpgx.orgnih.gov

CYP3A4 is considered a major contributor to paroxetine metabolism, albeit with a lower affinity than CYP2D6. nih.govsemanticscholar.orgresearchgate.net In individuals who are poor metabolizers of CYP2D6, the role of CYP3A4 in paroxetine clearance becomes more significant. clinpgx.org Paroxetine can also act as a mechanism-based inhibitor of CYP3A4, further complicating its metabolic profile. researchgate.net

| Enzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP2D6 | Primary, high-affinity pathway | clinpgx.orgclinpgx.org |

| CYP3A4 | Major contributor, low-affinity pathway | nih.govsemanticscholar.org |

| CYP1A2 | Minor contributor | clinpgx.orgnih.gov |

| CYP2C19 | Minor contributor | clinpgx.orgnih.gov |

| CYP3A5 | Minor contributor | clinpgx.orgnih.gov |

Inhibition of P-glycoprotein (ABCB1)

This compound interacts with P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, which is involved in transport across the blood-brain barrier. mdpi.com Paroxetine is both a substrate and an inhibitor of P-gp. mdpi.comresearchgate.net

Studies have demonstrated that paroxetine is a potent inhibitor of P-gp, with an inhibitory potency comparable to the well-known P-gp inhibitor quinidine. nih.gov In a fluorometric assay using L-MDR1 cells, which is a model for human P-gp, the concentration of paroxetine required to reduce P-gp activity by 50% (IC50) was found to be 29.8 µM, which is similar to the IC50 of quinidine (33.8 µM). nih.gov This inhibitory effect on P-gp could have implications for the brain distribution of paroxetine and other P-gp substrates. nih.gov

| Compound | IC50 in L-MDR1 cells | Reference |

|---|---|---|

| Paroxetine | 29.8 µM | nih.gov |

| Quinidine (Reference Inhibitor) | 33.8 µM | nih.gov |

Inhibition of GRK2

Beyond its effects on neurotransmitter transporters and metabolic enzymes, paroxetine has been identified as a direct and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). nih.govnih.govacs.org GRK2 is an enzyme that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). frontiersin.org The inhibitory effect of paroxetine on GRK2 is independent of its primary action as a selective serotonin reuptake inhibitor. pharmaceutical-journal.comnih.govscispace.com

This compound has been identified as a modest GRK2 inhibitor with an IC50 of 1.4 µM. mdpi.com It exhibits a 50- to 60-fold higher selectivity for GRK2 compared to other GRK subfamilies, such as GRK1 and GRK5. mdpi.comnih.gov In living cells, paroxetine has been shown to inhibit GRK2-specific phosphorylation of the thyrotropin-releasing hormone (TRH) receptor with an IC50 of approximately 31 µM. nih.govacs.org The binding of paroxetine to the active site of GRK2 stabilizes the kinase domain in a novel conformation. nih.govnih.govacs.org This distinct mechanism of action suggests potential therapeutic applications for paroxetine or its derivatives in conditions where GRK2 is overexpressed, such as heart failure. mdpi.compharmaceutical-journal.com

| Parameter | Value | Reference |

|---|---|---|

| In vitro IC50 | 1.4 µM | mdpi.com |

| In-cell IC50 (TRH receptor phosphorylation) | ~31 µM | nih.govacs.org |

| Selectivity over GRK1 and GRK5 | 50- to 60-fold | mdpi.comnih.gov |

Pharmacodynamics and Pharmacogenomics of Paroxetine Hydrochloride

Pharmacodynamic Principles Underlying Therapeutic Effects

The primary therapeutic efficacy of paroxetine (B1678475) hydrochloride is attributed to its potent and highly selective inhibition of the neuronal reuptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.govmdpi.com This action is achieved by a high-affinity blockade of the presynaptic serotonin transporter (SERT). mydruggenome.orgresearchgate.net By inhibiting SERT, paroxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. mydruggenome.orgresearchgate.net This potentiation of serotonergic activity in the central nervous system is the core mechanism underlying its antidepressant and anxiolytic effects. nih.govnih.gov

Paroxetine is considered the most potent inhibitor of serotonin reuptake among the class of selective serotonin reuptake inhibitors (SSRIs). mdpi.comnih.gov In vitro studies have demonstrated that it is a more potent inhibitor of 5-HT uptake than fluoxetine (B1211875), fluvoxamine, and citalopram (B1669093). clinpgx.org The initial increase in synaptic serotonin leads to a series of adaptive changes in the brain's serotonergic system. mydruggenome.orgclinpgx.org Chronic administration is associated with the downregulation and desensitization of presynaptic 5-HT1A autoreceptors, which further contributes to the sustained increase in serotonergic transmission. clinpgx.org

Paroxetine has a negligible affinity for alpha-1, alpha-2, and beta-adrenergic receptors, as well as for dopamine (B1211576) (D2), histamine (B1213489) (H1), and most serotonin (5-HT1A, 5-HT2) receptors. nih.govclinpgx.org However, among SSRIs, it possesses the highest affinity for muscarinic cholinergic receptors, although this affinity is substantially weaker than its affinity for SERT. nih.govclinpgx.org This anticholinergic activity is generally not considered relevant to its primary therapeutic effects but may be associated with certain side effects. mdpi.com

| Transporter | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 0.10 - 1.1 | clinpgx.orgresearchgate.net |

| Norepinephrine (B1679862) Transporter (NET) | ~40 - 85 | nih.gov |

| Dopamine Transporter (DAT) | 268 | clinpgx.org |

Genetic Polymorphisms and Therapeutic Response

The response to paroxetine, both in terms of efficacy and tolerability, can be significantly influenced by an individual's genetic makeup. Polymorphisms in genes encoding metabolic enzymes and drug targets can lead to substantial interindividual variability in treatment outcomes.

CYP2D6 Genetic Polymorphism and Pharmacokinetic Variability

Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. mdpi.com The gene encoding this enzyme is highly polymorphic, with over 100 known allelic variants that can result in different levels of enzyme activity. nih.gov Based on their genotype, individuals can be categorized into distinct metabolizer phenotypes:

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to greatly reduced or absent enzyme activity.

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity.

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to significantly increased enzyme activity.

Paroxetine not only serves as a substrate for CYP2D6 but also acts as a potent inhibitor of the enzyme. clinpgx.org This can lead to non-linear pharmacokinetics, where increases in dosage result in disproportionately larger increases in plasma concentrations, particularly in individuals with already compromised CYP2D6 function. clinpgx.org

Impact on Plasma Concentrations and Metabolism

Genetic variations in CYP2D6 are a major determinant of paroxetine plasma concentrations. nih.gov Individuals with impaired CYP2D6 activity (PMs and IMs) metabolize the drug more slowly, leading to its accumulation and significantly higher plasma levels compared to EMs at the same dosage. nih.gov

One study found that, compared to extensive metabolizers (EMs), CYP2D6 intermediate metabolizers (IMs) and poor metabolizers (PMs) had 2.2-fold and 3.8-fold higher dose-corrected paroxetine plasma concentrations, respectively. nih.gov Conversely, ultrarapid metabolizers (UMs) clear the drug much faster, which can result in very low or even undetectable plasma concentrations at standard doses, potentially leading to a lack of therapeutic effect. clinpgx.orgnih.govnih.gov

| CYP2D6 Phenotype | Relative Paroxetine Plasma Concentration (Compared to EMs) | Metabolic Capacity | Reference |

|---|---|---|---|

| Poor Metabolizer (PM) | ~3.8-fold higher | Greatly reduced | nih.gov |

| Intermediate Metabolizer (IM) | ~2.2-fold higher | Reduced | nih.gov |

| Extensive (Normal) Metabolizer (EM) | Baseline | Normal | nih.gov |

| Ultrarapid Metabolizer (UM) | Significantly lower (0.39 times that of EMs) | Increased | nih.gov |

Influence on Adverse Drug Reactions and Discontinuation

The pharmacokinetic variability driven by CYP2D6 polymorphisms has direct clinical consequences. The higher plasma concentrations observed in PMs and IMs increase the probability of experiencing dose-related adverse drug reactions. mydruggenome.orgnih.gov This elevated risk of side effects can negatively impact treatment adherence and may lead to premature discontinuation of the medication. mdpi.com In contrast, UMs are at a higher risk of treatment failure due to subtherapeutic plasma concentrations. mydruggenome.orgnih.gov The antidepressant discontinuation syndrome, which can occur upon cessation of treatment, may be particularly pronounced with shorter-acting SSRIs like paroxetine. nih.govwikipedia.org While the direct link between CYP2D6 status and the severity of discontinuation syndrome is complex, the enzyme's role in determining steady-state concentrations and the half-life of inhibition suggests it could be a contributing factor. nih.gov

Serotonin Transporter (SERT/SLC6A4) Gene Polymorphisms

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is the primary pharmacological target of paroxetine. clinpgx.org A widely studied polymorphism in this gene is the serotonin-transporter-linked polymorphic region (5-HTTLPR), which involves an insertion or deletion of 44 base pairs in the promoter region, resulting in a long (L) and a short (S) allele. mdpi.comnih.gov The L allele is generally associated with higher transcriptional activity and thus greater expression of SERT protein compared to the S allele. mdpi.com

Association with Treatment Response in Major Depressive Disorder

The 5-HTTLPR polymorphism has been investigated as a potential predictor of antidepressant response, although findings have been inconsistent and sometimes contradictory, often showing ethnicity-dependent effects. researchgate.netmdpi.com

Several studies, particularly in Caucasian populations, have suggested that individuals carrying the L allele (LL or LS genotypes) tend to have a better therapeutic response to SSRIs, including paroxetine, compared to those with the SS genotype. nih.govmdpi.com The proposed mechanism is that higher SERT expression in L-allele carriers provides more targets for the drug, leading to a more robust therapeutic effect.

However, other studies have reported conflicting results. Some research in Asian populations has observed a better response in individuals with the S allele. researchgate.net A study on patients with major depressive disorder found that the S allele was overrepresented in the group of non-responders to paroxetine. clinpgx.orgclinpgx.org Furthermore, one study demonstrated a complex interaction, where in patients with the SS genotype, lower plasma concentrations of paroxetine were correlated with better improvement, while in patients with SL or LL genotypes, higher concentrations were associated with better outcomes. nih.gov These discrepancies highlight the complexity of pharmacogenetic prediction and suggest that other genetic and environmental factors also play a crucial role in determining treatment response. mdpi.com

Serotonin Receptor Gene Polymorphisms (HTR1A, HTR2A, HTR3B)

Genetic variations within the serotonin receptor genes are key determinants of how a patient responds to paroxetine treatment. These polymorphisms can alter receptor expression, function, and signaling, thereby influencing both the therapeutic effects and the side-effect profile of the drug.

The 5-HT1A receptor is an important autoreceptor that regulates serotonin release. The C-1019G polymorphism (rs6295) in the promoter region of the HTR1A gene has been linked to the effectiveness of SSRIs in treating panic disorder. nih.govpsychiatryonline.org Research has shown a strong association between this polymorphism and the early response to treatment with paroxetine. nih.gov

One study involving 102 patients with panic disorder found that individuals with the GG genotype of the -1019C/G polymorphism exhibited minimal improvement in panic attack frequency after six weeks of SSRI treatment, which included paroxetine. nih.gov The relative risk of non-response for individuals with the GG genotype was 4.73, indicating a substantially lower likelihood of therapeutic benefit in this subgroup. nih.gov This suggests that the G allele, which is associated with increased receptor expression and consequently greater inhibition of serotonin neurons, may counteract the therapeutic mechanism of paroxetine in panic disorder. nih.govpsychiatryonline.org

| Polymorphism | Gene | Genotype | Clinical Outcome | Reference |

|---|---|---|---|---|

| -1019C/G (rs6295) | HTR1A | GG | Minimal change in panic attack frequency; 4.73 relative risk of non-response. | nih.gov |

| -1019C/G (rs6295) | HTR1A | CC/CG | Associated with a more favorable treatment response compared to the GG genotype. | nih.gov |

The serotonin 2A receptor, encoded by the HTR2A gene, is another critical component in the mechanism of action of SSRIs. The 102T/C polymorphism (rs6313) within this gene has been significantly linked to the tolerability of paroxetine. unc.edumdpi.com Studies have demonstrated that this variant can predict the likelihood of treatment discontinuation due to adverse effects. unc.educlinpgx.org

In a study of elderly patients with major depression, discontinuations due to paroxetine-induced side effects were strongly associated with the C/C genotype of the 102T/C polymorphism. unc.edumdpi.com The research identified a significant linear relationship, or gene-dosage effect, where the probability of discontinuation increased with the number of C alleles. unc.edumdpi.com Furthermore, the severity of side effects was also reported to be greater in patients with the C/C genotype. unc.edumdpi.comclinpgx.org These findings suggest that pharmacodynamic variations related to the HTR2A receptor are a more critical factor in paroxetine intolerance than pharmacokinetic differences. unc.edu

| Polymorphism | Gene | Genotype | Clinical Outcome | Reference |

|---|---|---|---|---|

| 102T/C (rs6313) | HTR2A | C/C | Strongly associated with treatment discontinuation due to side effects; greater severity of adverse events. | unc.edumdpi.comclinpgx.orgclinpgx.org |

| 102T/C (rs6313) | HTR2A | T/C or T/T | Lower probability of discontinuation and less severe side effects compared to the C/C genotype. | unc.edumdpi.comclinpgx.org |

Nausea is a common adverse effect during the initial phase of SSRI treatment, often leading to non-compliance. Genetic variants in the HTR3B gene, which encodes a subunit of the 5-HT3 receptor, have been identified as significant predictors of paroxetine-induced nausea. unc.edu The 5-HT3 receptor is a ligand-gated ion channel involved in emesis.

One study identified that the Tyr129Ser polymorphism in the HTR3B gene significantly impacts the incidence of nausea. unc.edu Patients with the Tyr/Tyr genotype were found to have a 3.95-fold higher risk of developing this side effect compared to those carrying the Ser allele. unc.edu Another investigation highlighted the importance of the -100_-102AAG insertion/deletion polymorphism in the same gene. clinpgx.orgumich.edu A significant association was found between this polymorphism and the incidence of nausea (p=0.00286), with carriers of the deletion variant experiencing paroxetine-induced nausea more frequently. clinpgx.orgumich.edu

| Polymorphism | Gene | Genotype/Allele | Clinical Outcome | Reference |

|---|---|---|---|---|

| Tyr129Ser | HTR3B | Tyr/Tyr | 3.95-fold higher risk of developing nausea (p=0.048). | unc.edu |

| -100_-102AAG Ins/Del | HTR3B | Deletion Allele Carriers | Significantly higher frequency of nausea (p=0.00286). | clinpgx.orgumich.edu |

Other Genetic Factors (ABCB1, ADM)

Beyond serotonin receptors, other genetic factors play a role in the response to paroxetine. These include genes that regulate the transport of the drug across the blood-brain barrier and those involved in broader physiological responses to antidepressants.

The ABCB1 gene (also known as MDR1) encodes P-glycoprotein, an efflux transporter at the blood-brain barrier that limits the entry of various substances, including paroxetine, into the brain. researchgate.net Polymorphisms in this gene can alter transporter function and, consequently, the concentration of paroxetine at its target site.

| Polymorphism | Gene | Genotype/Haplotype | Clinical Outcome | Reference |

|---|---|---|---|---|

| G2677T/A (rs2032582) | ABCB1 | Variant Alleles | Significantly associated with treatment response (p=0.011). | researchgate.net |

| Haplotype | ABCB1 | 3435C-2677G-1236T | Associated with poor treatment response (p=0.006). | researchgate.net |

The adrenomedullin (B612762) gene (ADM) has been identified as a novel factor potentially involved in the therapeutic action of paroxetine. mdpi.comclinpgx.org A study investigating transcriptional changes induced by paroxetine found that the ADM gene was among those significantly affected. clinpgx.org

Subsequent association analysis focused on a single nucleotide polymorphism (SNP), rs11042725, located in the upstream flanking region of the ADM gene. mdpi.comclinpgx.org This SNP was shown to significantly alter gene expression. clinpgx.org In a clinical context, rs11042725 was found to be significantly associated with the response to paroxetine (odds ratio=0.075, p<0.001). mdpi.comclinpgx.org Notably, this association was specific to paroxetine and was not observed with the SSRIs fluoxetine or citalopram, suggesting a unique pharmacogenetic interaction. mdpi.comclinpgx.org

| Polymorphism | Gene | Association | Clinical Outcome | Reference |

|---|---|---|---|---|

| rs11042725 | ADM | Significant | Associated with therapeutic response to paroxetine (OR=0.075, p<0.001). Not associated with fluoxetine or citalopram response. | mdpi.comclinpgx.org |

PXR Genetic Polymorphisms and Serum Concentrations/Metabolism

The Pregnane X Receptor (PXR), encoded by the NR1I2 gene, is a crucial nuclear receptor that regulates the expression of a wide array of genes involved in the metabolism and transport of xenobiotics, including many pharmaceutical agents. nih.gov PXR activation leads to the induction of key drug-metabolizing enzymes, such as those in the Cytochrome P450 3A4 (CYP3A4) subfamily, and drug transporters like P-glycoprotein (ABCB1). nih.govnih.gov Genetic variations within the NR1I2 gene can alter PXR expression or function, leading to significant interindividual differences in drug disposition and response. researchgate.netsemanticscholar.org

Paroxetine is metabolized by several CYP enzymes, with CYP2D6 playing a primary role, and is also identified as a substrate for the P-glycoprotein (ABCB1) transporter. clinpgx.orgclinpgx.org Theoretically, polymorphisms in the NR1I2 gene that affect the expression or activity of CYP3A4 or ABCB1 could influence the pharmacokinetics of paroxetine. However, based on currently available scientific literature, there is a lack of direct research specifically investigating the association between PXR genetic polymorphisms and paroxetine serum concentrations or metabolism. While the regulatory role of PXR in drug metabolism pathways is well-established, its specific clinical impact on paroxetine pharmacokinetics remains to be elucidated through dedicated pharmacogenomic studies.

Age-Related Pharmacodynamic and Pharmacogenomic Considerations

The use of paroxetine in the elderly population requires special consideration due to age-related physiological changes that affect both its pharmacokinetics and pharmacodynamics. Older adults often exhibit altered drug absorption, distribution, metabolism, and excretion, which can lead to different therapeutic and adverse effect profiles compared to younger individuals. karger.comnih.gov

Pharmacokinetic studies have consistently shown that elderly individuals tend to have higher plasma concentrations and slower elimination of paroxetine than younger subjects. nih.gov This is partly attributable to a natural decline in the activity of metabolic enzymes and reduced hepatic blood flow with age. nih.gov One study noted that an age of 65 years or older was associated with a 2.9-fold increase in the paroxetine concentration-to-dose ratio. researchgate.netnih.gov This increased exposure underscores the importance of careful dose consideration in this population.

From a pharmacogenomic perspective, the influence of genetic polymorphisms on paroxetine's effects is particularly pronounced in the elderly. The metabolism of paroxetine is heavily dependent on the CYP2D6 enzyme. clinpgx.orgnih.gov Genetic variants in the CYP2D6 gene lead to different metabolic phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. nih.govmydruggenome.org In elderly patients, these genetic differences can have significant clinical consequences. For instance, elderly individuals who are CYP2D6 poor metabolizers are at a higher risk of experiencing elevated plasma concentrations of paroxetine. nih.gov Furthermore, paroxetine itself is a potent inhibitor of CYP2D6, which can convert genotypic extensive metabolizers into phenotypic poor metabolizers, a phenomenon of particular relevance in the elderly who already have higher baseline concentrations of the drug. researchgate.net

| Study Finding | Population | Key Results | Reference |

| Age and Paroxetine Exposure | 304 patients | Age ≥65 years was associated with a 2.9-fold increased concentration-to-dose ratio. | researchgate.netnih.gov |

| CYP2D6 Inhibition in the Elderly | 66 elderly patients | Paroxetine treatment significantly inhibited CYP2D6 activity, phenotypically converting 59% of patients to poor metabolizers. | researchgate.net |

| Population PK in Late-Life Depression | Elderly subjects (age ≥70) | CYP2D6 polymorphisms significantly affected paroxetine elimination rates, suggesting a need for genotype-based dosing. | nih.gov |

Beyond metabolism, pharmacodynamic variability in the elderly is also influenced by genetic factors, particularly polymorphisms in the serotonin transporter gene (SLC6A4), which encodes the primary target of paroxetine. mdpi.com The most studied of these is the 5-HTTLPR (serotonin-transporter-linked polymorphic region) polymorphism, which consists of long (l) and short (s) alleles. nih.govnih.gov

Research in geriatric depression has revealed a significant interaction between the 5-HTTLPR genotype, paroxetine plasma concentrations, and clinical response. nih.govnih.gov One study found that in elderly patients, the therapeutic response to paroxetine was influenced by both the drug concentration and the patient's 5-HTTLPR genotype. nih.govresearchgate.net Specifically, lower paroxetine concentrations were more detrimental to treatment response in individuals carrying the 's' allele compared to those homozygous for the 'l' allele. nih.gov This suggests that for elderly patients with the 's' allele, achieving adequate plasma concentrations of paroxetine may be particularly crucial for a favorable outcome. nih.gov

Furthermore, the 5-HTTLPR polymorphism has been linked to the tolerability of paroxetine in older adults. nih.gov A study on geriatric major depression found that carriers of the 's' allele treated with paroxetine experienced more severe adverse events and were more likely to discontinue treatment. nih.gov This indicates that the SLC6A4 genotype may not only predict efficacy but also the likelihood of side effects in the elderly. mdpi.com

| Genetic Marker | Population | Research Finding | Implication | Reference |

| 5-HTTLPR (SLC6A4) | 110 elderly patients with depression | An interaction between early paroxetine concentration and 5-HTTLPR genotype influenced symptomatic improvement. The 's' allele was associated with a poorer response at lower concentrations. | Genotype may moderate the concentration-response relationship in the elderly. | nih.govnih.govresearchgate.net |

| 5-HTTLPR (SLC6A4) | 246 elderly patients with major depression | 'S' allele carriers treated with paroxetine experienced more severe adverse events and had a higher rate of discontinuation. | Genotype may predict tolerability and risk of adverse effects in geriatric patients. | nih.gov |

Clinical Efficacy and Therapeutic Applications of Paroxetine Hydrochloride: Research Perspectives

Major Depressive Disorder (MDD)

Paroxetine (B1678475) hydrochloride has been extensively studied as a treatment for Major Depressive Disorder (MDD). Its efficacy has been established in numerous clinical trials, demonstrating its superiority over placebo in the acute treatment of MDD and its effectiveness in the long-term maintenance of remission.

Multiple placebo-controlled studies have confirmed the efficacy of paroxetine hydrochloride in adult patients with MDD. A meta-analysis of 62 randomized controlled trials showed that paroxetine was consistently and significantly better than placebo in achieving remission and clinical response. researchgate.net Specifically, the remission rate difference was 10% higher for paroxetine, and the clinical response rate difference was 17% greater than placebo. researchgate.net

In a double-blind, parallel-group study, patients treated with paroxetine showed significant improvements on the Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impressions (CGI) scale by the second week of treatment, with further significant improvements on all efficacy outcome variables by the fourth week. nih.gov Another meta-analysis of 27 depression trials found a weighted mean difference of 2.51 points on the HAM-D between the paroxetine and placebo groups. nih.gov

The following table summarizes the findings from a key placebo-controlled study on paroxetine for MDD.

| Efficacy Measure | Paroxetine Group | Placebo Group | Statistical Significance |

| Full Clinical Response (CGI-severity score 1 or 2) | >40% | Not specified | p ≤ .05 on HAM-D and CGI by Week 2 |

| HAM-D Score Improvement | Significant by Week 2 | - | p ≤ .05 |

| CGI Score Improvement | Significant by Week 2 | - | p ≤ .05 |

Data from a double-blind, parallel-group study of paroxetine versus placebo in depressed outpatients. nih.gov

The long-term utility of this compound in preventing relapse of MDD has also been established. In a one-year, open-label study involving 433 patients with MDD, continuous treatment with paroxetine demonstrated sustained efficacy. nih.gov The mean total score on the Hamilton Rating Scale for Depression (HAM-D) decreased by approximately 50% within the first six weeks of therapy, from 27.9 to 13.5, and continued to improve to a mean score of 6.9 by the end of the first year. nih.gov For patients who continued in a long-term extension of the study, remission was maintained, with mean HAM-D total scores of 6.4 after 2.5 years and 4.2 after 4 years. nih.gov

A meta-analysis of 37 trials with a duration of 27.0 months found that antidepressants, including paroxetine, were effective in preventing recurrences of depressive episodes. harvard.edu The risk of recurrence was reduced by 2.03-fold, or 50.7%, with long-term antidepressant treatment compared to placebo. harvard.edu

The table below illustrates the sustained improvement in depression scores with long-term paroxetine treatment. nih.gov

| Time Point | Mean HAM-D Total Score |

| Baseline | 27.9 |

| 6 Weeks | 13.5 |

| 1 Year | 6.9 |

| 2.5 Years (extension phase) | 6.4 |

| 4 Years (extension phase) | 4.2 |

Data from a long-term, open-label study of paroxetine in patients with Major Depressive Disorder. nih.gov

Anxiety Disorders

This compound has demonstrated significant efficacy in the treatment of Obsessive-Compulsive Disorder (OCD), both in the acute phase of treatment and in the long-term prevention of relapse.

In a 12-week, randomized, double-blind, parallel study of 348 outpatients with OCD, paroxetine was found to be significantly more effective than placebo. nih.gov Patients receiving 40 mg/day or 60 mg/day of paroxetine experienced a significantly greater improvement in their symptoms compared to those receiving placebo. nih.gov The mean reduction in the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score was 25% for the 40 mg/day group and 29% for the 60 mg/day group, compared to a 13% reduction in the placebo group. nih.gov

A study comparing escitalopram (B1671245), paroxetine, and placebo found that at the 12-week mark, both 20 mg of escitalopram and 40 mg of paroxetine were superior to placebo in reducing OCD symptoms. oup.comnih.gov By 24 weeks, all active treatments were superior to placebo. oup.com

The following table summarizes the efficacy of different doses of paroxetine in the acute treatment of OCD. nih.gov

| Treatment Group | Mean Reduction in Y-BOCS Score | Statistical Significance (vs. Placebo) |

| Paroxetine 40 mg/day | 25% | p < .05 |

| Paroxetine 60 mg/day | 29% | p < .05 |

| Placebo | 13% | - |

Data from a 12-week, randomized, double-blind, placebo-controlled study in outpatients with OCD. nih.gov

The efficacy of this compound in the long-term management of OCD has been demonstrated in relapse prevention studies. In a multi-phase study, patients who had responded to open-label paroxetine were randomized to either continue paroxetine or switch to a placebo for a 6-month double-blind phase. nih.gov The results showed that a significantly smaller proportion of patients treated with paroxetine relapsed (38%) compared to those who received a placebo (59%). nih.govresearchgate.net This indicates that long-term treatment with paroxetine is effective in preventing the recurrence of OCD symptoms. nih.gov

Another meta-analysis of relapse prevention studies in OCD confirmed a significant reduction in relapse rates with continued SSRI treatment, including paroxetine, compared to placebo over a period of six to 12 months. researchgate.net

The table below presents the relapse rates in a long-term study of paroxetine for OCD. nih.govresearchgate.net

| Treatment Group | Relapse Rate |

| Paroxetine | 38% |

| Placebo | 59% |

Data from a 6-month, double-blind, placebo-controlled relapse prevention study in OCD. nih.govresearchgate.net

Panic Disorder (PD)

This compound has been extensively studied as a therapeutic agent for Panic Disorder (PD), a condition characterized by recurrent, unexpected panic attacks. Research has focused on its ability to reduce the frequency and severity of panic attacks and associated symptoms compared to placebo, as well as its role in preventing the recurrence of symptoms over the long term.

Multiple clinical trials and meta-analyses have established the efficacy of this compound in the acute treatment of Panic Disorder. A meta-analysis of 13 randomized controlled trials (RCTs) demonstrated that patients receiving paroxetine showed significantly greater improvements in reducing the number of full panic attacks compared to those on placebo. frontiersin.org Specifically, analyses indicated a higher likelihood of achieving a 50% or greater reduction in panic attacks and of becoming completely free of full panic attacks with paroxetine treatment. frontiersin.org

In a 10-week, double-blind, fixed-dose study involving 278 patients with DSM-III-R panic disorder, paroxetine was found to be superior to placebo across a majority of outcome measures, particularly at a 40 mg/day dose. nih.gov By the end of the 10-week period, 86.0% of patients taking 40 mg of paroxetine were free of full panic attacks, compared to 50.0% of patients in the placebo group. nih.gov The paroxetine group also experienced significantly greater improvements in the frequency of both full and limited-symptom panic attacks, the intensity of full panic attacks, as well as reductions in phobic fear, anxiety, and depressive symptoms. nih.gov Another 12-week, double-blind, placebo-controlled study involving 367 patients confirmed that paroxetine produced significant improvements over placebo in various measures of panic attack frequency. researchgate.net

| Treatment Group | Percentage Free of Full Panic Attacks |

|---|---|

| Paroxetine (40 mg/day) | 86.0% |

| Paroxetine (20 mg/day) | 65.2% |

| Paroxetine (10 mg/day) | 67.4% |

| Placebo | 50.0% |

While effective in acute treatment, the long-term prevention of panic attack relapse, particularly after discontinuation of pharmacotherapy, presents a significant challenge. Naturalistic data indicate that panic disorder often follows a chronic and relapsing course. nih.gov

A long-term study investigated relapse rates in patients with panic disorder who had been successfully treated with paroxetine or clonazepam for three years and were panic-free for at least one year before gradual withdrawal of the medication. medscape.com The study revealed very high cumulative relapse rates over a six-year follow-up period, reaching 41% at one year, 77% at three years, and 94% at six years. medscape.com In the paroxetine-specific group, 60.7% of patients were able to achieve complete, delayed, or partial drug withdrawal. medscape.com Despite the high rate of relapse upon discontinuation, the study noted that paroxetine was effective and well-tolerated during the chronic treatment phase and after relapse occurred. medscape.com This highlights the chronic nature of panic disorder and suggests that while paroxetine is effective for symptom control, relapse is common if the therapy is discontinued. medscape.com

Social Anxiety Disorder (SAD) / Social Phobia

This compound is a well-established pharmacological treatment for Social Anxiety Disorder (SAD), also known as social phobia. medscape.com Its efficacy has been demonstrated in short-term and long-term studies involving adult, child, and adolescent populations, focusing on symptom reduction and relapse prevention. medscape.commcmaster.ca

The therapeutic benefit of paroxetine in adult outpatients with SAD is well-documented through numerous randomized controlled trials (RCTs). A meta-analysis incorporating 13 RCTs concluded that paroxetine was an effective treatment option for adults with SAD. nih.govnih.gov The analysis found that patients receiving paroxetine had significantly greater improvements in scores on the Liebowitz Social Anxiety Scale (LSAS) total score, as well as its fear and avoidance subscales, compared to those receiving a placebo. nih.govnih.gov

Furthermore, response and remission rates were found to be significantly higher in patients treated with paroxetine. nih.govnih.gov The odds of treatment response were approximately three times greater for patients on paroxetine than for those on placebo. nih.gov Similarly, the odds of achieving remission were also about three times higher in the paroxetine group. nih.gov While discontinuation rates for any reason were not significantly different between the paroxetine and placebo groups, discontinuation due to lack of efficacy was significantly higher in the placebo group. nih.govnih.gov

| Outcome Measure | Result (Odds Ratio, OR) | Significance |

|---|---|---|

| Response Rate | 3.02 | P < .00001 |

| Remission Rate | 3.14 | P < .00001 |

| Discontinuation due to Lack of Efficacy | 0.14 | P < .00001 |

Given that SAD is often a chronic condition, evaluating the long-term maintenance of treatment efficacy is crucial. medscape.com A multicenter, placebo-controlled study was designed specifically to assess whether the efficacy of this compound is maintained over the long term and its ability to prevent relapse. nih.govsemanticscholar.org The study included an initial 12-week acute treatment phase, followed by a 24-week double-blind maintenance phase for patients who had responded to paroxetine. nih.govsemanticscholar.org

During the 24-week maintenance phase, significantly fewer patients in the paroxetine group relapsed compared to the placebo group (14% vs. 39%). nih.govovid.com The odds of relapsing were substantially lower for patients continuing paroxetine treatment. nih.govovid.com At the end of the study, a significantly greater proportion of patients in the paroxetine group (78%) showed improvement on the Clinical Global Impression (CGI) global improvement rating compared to the placebo group (51%). nih.govsemanticscholar.orgovid.com Continued paroxetine treatment also led to significant improvements in symptoms as measured by the Liebowitz Social Anxiety Scale, Social Phobia Inventory, and Sheehan Disability Scale, indicating decreased disability and enhanced well-being. nih.govsemanticscholar.org These findings support the use of paroxetine as an effective long-term treatment for SAD. medscape.comnih.gov

| Outcome Measure (at 24 weeks) | Paroxetine Group | Placebo Group | Odds Ratio (OR) |

|---|---|---|---|

| Relapse Rate | 14% | 39% | 0.24 |

| CGI Improvement (Much/Very Much Improved) | 78% | 51% | 3.66 |

Social anxiety disorder is a prevalent and debilitating condition in children and adolescents that can interfere with social, emotional, and academic functioning if left untreated. utmb.edunih.gov The efficacy of paroxetine in this younger population was evaluated in a large-scale, 16-week, multicenter, randomized, double-blind, placebo-controlled study. utmb.edunih.gov The trial included 322 children (ages 8-11) and adolescents (ages 12-17) for whom SAD was the primary psychiatric diagnosis. utmb.edunih.gov

The results demonstrated a statistically significant difference in response rates between the treatment groups. utmb.edunih.gov At the end of the 16-week study, 77.6% of patients in the paroxetine group were classified as responders (defined by a Clinical Global Impression-Improvement score of 1 or 2), compared to 38.3% in the placebo group. utmb.edunih.gov The odds of responding to treatment were approximately seven times greater for those receiving paroxetine than for those receiving placebo. nih.gov Moreover, a substantially higher proportion of patients in the paroxetine group were rated as "very much improved" (47.8%) compared to the placebo group (14.9%). utmb.edunih.gov This pivotal study concluded that paroxetine is an effective treatment for pediatric social anxiety disorder. utmb.edunih.gov A review of pharmacotherapy for SAD in this age group highlighted this trial as one of the key RCTs demonstrating the efficacy of a selective serotonin (B10506) reuptake inhibitor over placebo. nih.gov

Generalized Anxiety Disorder (GAD)

This compound has demonstrated notable efficacy in the management of Generalized Anxiety Disorder (GAD), a condition characterized by persistent and excessive worry. semanticscholar.org Randomized, controlled clinical trials have substantiated its effectiveness in the short-term treatment of GAD, as well as in achieving and maintaining full remission and preventing relapse. semanticscholar.orgnih.gov

In an 8-week, double-blind, placebo-controlled study involving 324 outpatients with GAD, those treated with paroxetine (20-50 mg/day) showed a significantly greater reduction in GAD symptoms compared to the placebo group. nih.gov The primary measure of efficacy, the mean change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A), was significantly greater for the paroxetine group. nih.gov Notably, significant improvement in the core GAD symptoms, as measured by the HAM-A anxious mood item, was observed as early as the first week of treatment. nih.gov

Another 8-week, fixed-dose, placebo-controlled study with 566 outpatients further supports these findings. psychiatryonline.orgresearchgate.net Patients receiving either 20 mg or 40 mg of paroxetine daily experienced significantly greater reductions in total scores on the Hamilton anxiety scale compared to those on placebo. psychiatryonline.orgresearchgate.net The response rates, defined as being "much improved" or "very much improved," were 62% for the 20 mg group and 68% for the 40 mg group, compared to 46% for the placebo group. psychiatryonline.orgresearchgate.net Furthermore, remission, defined as a Hamilton anxiety scale score of 7 or less, was achieved by 30% and 36% of patients in the 20-mg and 40-mg paroxetine groups, respectively, versus 20% in the placebo group. researchgate.net

Long-term efficacy has also been established. A 32-week study demonstrated that continued treatment with paroxetine significantly reduces the risk of relapse. nih.gov In the 24-week double-blind phase of the study, significantly fewer patients on paroxetine relapsed (10.9%) compared to those on placebo (39.9%). nih.gov Patients receiving placebo were nearly five times more likely to experience a relapse. nih.gov

Table 1: Efficacy of Paroxetine in Generalized Anxiety Disorder (8-Week Study)

| Efficacy Measure | Paroxetine 20 mg/day | Paroxetine 40 mg/day | Placebo |

|---|---|---|---|

| Response Rate | 62% | 68% | 46% |

| Remission Rate | 30% | 36% | 20% |

Data sourced from a fixed-dose, placebo-controlled study. psychiatryonline.orgresearchgate.netresearchgate.net

Post-Traumatic Stress Disorder (PTSD)

This compound is a key pharmacological agent in the management of Post-Traumatic Stress Disorder (PTSD), a condition that can develop after exposure to a traumatic event.

This compound is one of only two medications approved by the U.S. Food and Drug Administration (FDA) for the treatment of PTSD. nih.govoup.comapa.org Clinical practice guidelines generally recommend selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, as a first-line medication treatment for PTSD. oup.comapa.org

Multiple large-scale, randomized controlled trials have confirmed its efficacy. One such study involving 551 patients with chronic PTSD found that both 20 mg/day and 40 mg/day doses of paroxetine led to significant improvements in primary outcome measures compared to placebo over 12 weeks of treatment. nih.gov The mean changes from baseline in the Clinician-Administered PTSD Scale (CAPS-2) scores were -39.6 for the 20 mg group and -37.9 for the 40 mg group, compared to -25.3 for the placebo group. nih.gov Another 12-week trial with 307 outpatients demonstrated that flexible doses of paroxetine (20 to 50 mg/day) resulted in significantly greater improvements in PTSD symptoms across all primary and secondary outcome measures when compared with placebo. nih.gov In this study, 60% of patients treated with paroxetine achieved a response, versus 40% in the placebo group. nih.gov

Research has indicated that PTSD is associated with neurobiological changes, including a reduction in the volume of the hippocampus, a brain region crucial for learning and memory. emory.edunih.gov Studies have explored the effects of paroxetine on these structural and functional deficits.

A notable study conducted by Emory University researchers found that long-term treatment with this compound can lead to measurable improvements in verbal memory and an increase in hippocampal volume in individuals with PTSD. emory.edunih.gov In this 12-month study of 23 individuals with PTSD, treatment with paroxetine resulted in a significant improvement in verbal declarative memory. emory.edunih.gov

Furthermore, magnetic resonance imaging (MRI) assessments before and after treatment revealed a 4.6% increase in mean hippocampal volume. nih.govresearchgate.net Specifically, patients experienced a 4% increase in the right hippocampus and a 5.2% increase in the left hippocampus. emory.edu These findings suggest that paroxetine may help to reverse some of the neurobiological alterations associated with PTSD. emory.edunih.gov The study also noted that paroxetine significantly reduced the three main symptom clusters of PTSD: re-experiencing the traumatic event, avoidance and emotional numbing, and hyperarousal. emory.edu

Table 2: Impact of Paroxetine on Hippocampal Volume in PTSD Patients

| Brain Region | Percentage Increase in Volume |

|---|---|

| Mean Hippocampal Volume | 4.6% |

| Right Hippocampus | 4.0% |

| Left Hippocampus | 5.2% |

Data from a 12-month study on the effects of paroxetine treatment. emory.edunih.gov

Other Therapeutic Applications and Emerging Research

Beyond its established use in anxiety and trauma-related disorders, research has identified the efficacy of this compound in other clinical areas.

Paroxetine has been investigated as a non-hormonal treatment for vasomotor symptoms (VMS), commonly known as hot flashes, which are frequently experienced by women during menopause. gjmpbu.orgnih.gov In 2013, a specific formulation, paroxetine mesylate, became the first non-hormonal treatment to receive FDA approval for moderate-to-severe hot flashes associated with menopause. nih.gov

Clinical trials have demonstrated the efficacy of paroxetine in reducing the frequency and severity of hot flashes. A prospective, randomized, double-blind, crossover, placebo-controlled trial involving 151 women found that both 10 mg and 20 mg doses of paroxetine were effective. ascopubs.org The 10 mg dose reduced hot flash frequency by 40.6% and the composite score by 45.6%, compared to 13.7% for both measures with placebo. gjmpbu.orgascopubs.org The 20 mg dose led to a 51.7% reduction in frequency and a 56.1% reduction in the composite score, compared to 26.6% and 28.8% for placebo, respectively. gjmpbu.orgascopubs.org

Systematic reviews and meta-analyses have further quantified these effects. One review noted that paroxetine (both hydrochloride and mesylate salts) was associated with a 33%–67% reduction in hot flash frequency over 6–12 weeks of treatment, compared to a 13.7%–37.8% reduction with placebo. nih.gov Another analysis of eight randomized controlled trials including 2667 women found a marked mean decline in hot flash frequency at week 4, week 6, and week 12. gjmpbu.org

Table 3: Reduction in Hot Flash Frequency and Composite Score with Paroxetine

| Treatment Group | Reduction in Hot Flash Frequency | Reduction in Hot Flash Composite Score |

|---|---|---|

| Paroxetine 10 mg | 40.6% | 45.6% |

| Placebo (for 10 mg group) | 13.7% | 13.7% |

| Paroxetine 20 mg | 51.7% | 56.1% |

| Placebo (for 20 mg group) | 26.6% | 28.8% |

Results from a 4-week, randomized, double-blind, crossover, placebo-controlled trial. gjmpbu.orgascopubs.org

This compound has been shown to be an effective treatment for Premenstrual Dysphoric Disorder (PMDD), a severe form of premenstrual syndrome characterized by significant mood and physical symptoms. nih.govtalkiatry.com The underlying pathophysiology of PMDD is thought to involve serotonergic dysregulation, making SSRIs like paroxetine a logical therapeutic choice. nih.gov

A multicenter, randomized, double-blind, placebo-controlled study demonstrated that paroxetine controlled-release (CR) at doses of 12.5 mg/day and 25 mg/day is effective in treating the core mood symptoms of PMDD, which include irritability, tension, depressed mood, and affective lability. nih.govnih.gov Both doses showed a statistically significant improvement in the Visual Analogue Scale-Mood (VAS-Mood) score compared with placebo. nih.govnih.gov A responder analysis from this study indicated that up to 76% of patients treated with paroxetine CR 25 mg and 67% of those treated with 12.5 mg were considered responders, defined as a 50% reduction from baseline in VAS-Mood scores. nih.gov The therapeutic effects were often observed within the first treatment cycle. nih.gov